molecular formula C15H13BrFNO2 B15305369 Benzyl (2-bromo-5-fluorobenzyl)carbamate

Benzyl (2-bromo-5-fluorobenzyl)carbamate

Cat. No.: B15305369
M. Wt: 338.17 g/mol
InChI Key: JVAADNHHBBYAKU-UHFFFAOYSA-N
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Description

Benzyl (2-bromo-5-fluorobenzyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 2-bromo-5-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-bromo-5-fluorobenzyl)carbamate typically involves the reaction of benzyl carbamate with 2-bromo-5-fluorobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-bromo-5-fluorobenzyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzyl carbamates.

    Oxidation: Benzyl carbamate derivatives with carbonyl functionalities.

    Reduction: Benzyl carbamate derivatives with alcohol functionalities.

    Hydrolysis: Benzyl alcohol and corresponding amines.

Scientific Research Applications

Benzyl (2-bromo-5-fluorobenzyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients upon metabolic activation.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (2-bromo-5-fluorobenzyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release benzyl alcohol and the corresponding amine, which can then interact with biological targets. The bromine and fluorine substituents on the benzyl group can enhance the compound’s binding affinity and selectivity towards specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-bromo-5-fluorobenzyl)carbamate is unique due to the presence of both bromine and fluorine substituents on the benzyl group. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. The combination of these substituents makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13BrFNO2

Molecular Weight

338.17 g/mol

IUPAC Name

benzyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C15H13BrFNO2/c16-14-7-6-13(17)8-12(14)9-18-15(19)20-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)

InChI Key

JVAADNHHBBYAKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=C(C=CC(=C2)F)Br

Origin of Product

United States

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